[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate
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Description
[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C33H44O9 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a complex organic molecule notable for its intricate multi-cyclic structure and diverse functional groups. These structural characteristics suggest significant biological activity and potential therapeutic applications.
Chemical Structure and Properties
This compound features:
- Furan ring : Contributes to its reactivity and biological interactions.
- Multiple hydroxyl groups : Implicated in various biological activities including antioxidant effects.
- Acetyloxy group : Enhances lipophilicity and may influence absorption and bioavailability.
Biological Activity Overview
The biological activity of this compound is primarily assessed through various assays that measure its interaction with biological targets. Key areas of investigation include:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential for scavenging free radicals.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory pathways.
- Neuroprotective Properties : Potential interactions with neurotransmitter systems may confer protective effects against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Curcumin | Diarylheptanoid | Anti-inflammatory |
Quercetin | Flavonoid | Antioxidant |
Resveratrol | Stilbenoid | Cardioprotective |
The unique multi-cyclic structure of the target compound may offer distinct biological activities compared to these simpler molecules.
1. Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties due to their ability to donate hydrogen atoms or electrons to free radicals. The hydroxyl groups in this compound likely contribute to such activities.
2. Anti-inflammatory Mechanisms
Research has shown that related compounds can inhibit the expression of pro-inflammatory cytokines through various pathways including NF-kB signaling. The potential for [17-acetyloxy...] to modulate these pathways warrants further investigation.
3. Neuroprotective Effects
Preliminary studies suggest that compounds in this class may block dopamine transporters, thereby offering neuroprotective benefits in models of Parkinson's disease. The mechanism appears to involve inhibition of dopamine uptake without significant release of the neurotransmitter.
Case Studies
Recent studies have explored the effects of similar pentacyclic compounds:
- A study focusing on pentacyclic triterpenoids reported significant anticancer activity through apoptosis induction in cancer cell lines such as A549 and MDA-MB-231.
Example Study:
In a comparative study involving various derivatives:
- Compound 27 demonstrated an IC50 value of 3.6 μmol/L against A549 cells, indicating strong anticancer potential.
Toxicological Profile
The safety and toxicity profile of [17-acetyloxy...] has been partially characterized:
- Human Intestinal Absorption : High probability (99.19%).
- CYP Enzyme Interaction : Inhibition of several cytochrome P450 enzymes suggests potential drug-drug interactions.
Toxicity Parameter | Value |
---|---|
Hepatotoxicity | Positive (68%) |
Skin Sensitization | Negative (86%) |
Respiratory Toxicity | Positive (70%) |
Properties
IUPAC Name |
[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNSYZQMSOOQH-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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